molecular formula C8H14F2O2 B2569699 (2S)-5,5-Difluoro-2,3,3-trimethylpentanoic acid CAS No. 2248173-39-7

(2S)-5,5-Difluoro-2,3,3-trimethylpentanoic acid

Cat. No.: B2569699
CAS No.: 2248173-39-7
M. Wt: 180.195
InChI Key: KMNWEMFYJFRBEJ-RXMQYKEDSA-N
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Description

(2S)-5,5-Difluoro-2,3,3-trimethylpentanoic acid is an organic compound characterized by its unique structure, which includes two fluorine atoms and three methyl groups attached to a pentanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-5,5-Difluoro-2,3,3-trimethylpentanoic acid typically involves the introduction of fluorine atoms into a pre-existing organic framework. One common method is the fluorination of a suitable precursor using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions: (2S)-5,5-Difluoro-2,3,3-trimethylpentanoic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

(2S)-5,5-Difluoro-2,3,3-trimethylpentanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s fluorinated structure makes it useful in studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2S)-5,5-Difluoro-2,3,3-trimethylpentanoic acid involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms can enhance the compound’s binding affinity and specificity, leading to more effective inhibition or activation of the target. The pathways involved may include alterations in metabolic processes or signal transduction mechanisms.

Comparison with Similar Compounds

  • (2S)-2-Hydroxy-3-methylbutanoic acid
  • (2S)-2-Amino-3-methylbutanoic acid
  • (2S)-2-Fluoro-3-methylbutanoic acid

Comparison: Compared to these similar compounds, (2S)-5,5-Difluoro-2,3,3-trimethylpentanoic acid is unique due to the presence of two fluorine atoms and three methyl groups. This structural difference can result in distinct chemical properties and biological activities, making it a valuable compound for specific applications.

Properties

IUPAC Name

(2S)-5,5-difluoro-2,3,3-trimethylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14F2O2/c1-5(7(11)12)8(2,3)4-6(9)10/h5-6H,4H2,1-3H3,(H,11,12)/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMNWEMFYJFRBEJ-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)C(C)(C)CC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)O)C(C)(C)CC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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